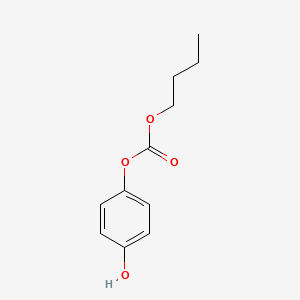![molecular formula C17H36N2O5 B14429896 N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea CAS No. 78535-52-1](/img/structure/B14429896.png)
N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of four isopropyl groups attached to a urea core, making it a valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea typically involves the reaction of urea with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Urea and isopropyl alcohol.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Controlled temperature (usually around 60-80°C) and pressure.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and reaction conditions.
Purification: Using distillation or crystallization to obtain pure product.
化学反应分析
Types of Reactions
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Protein Interactions: Modulating protein-protein interactions through non-covalent bonding.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis.
Uniqueness
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
78535-52-1 |
|---|---|
分子式 |
C17H36N2O5 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
1,1,3,3-tetrakis(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C17H36N2O5/c1-13(2)21-9-18(10-22-14(3)4)17(20)19(11-23-15(5)6)12-24-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI 键 |
LSSKGIDMXSHQDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


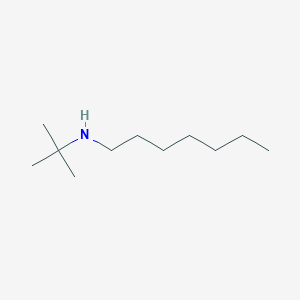
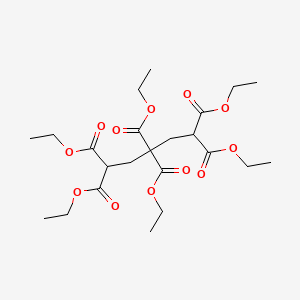
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
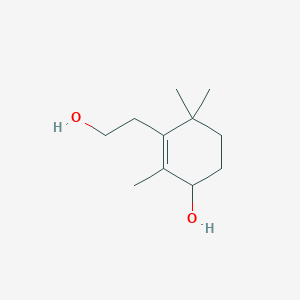
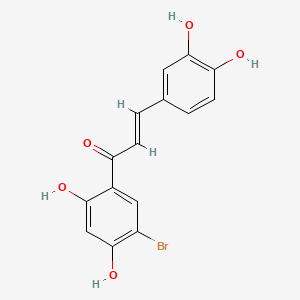
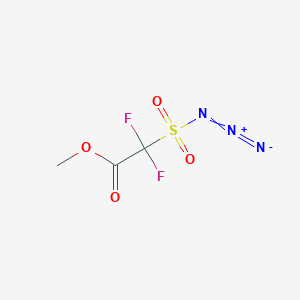
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
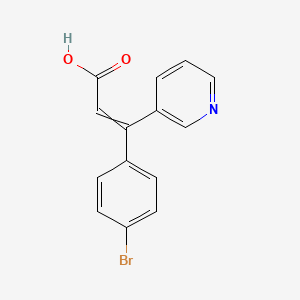
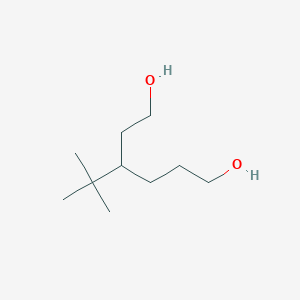

![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
